molecular formula C2H4O2<br>HCOOCH3<br>C2H4O2 B043022 Methyl formate CAS No. 107-31-3

Methyl formate

Cat. No. B043022
CAS RN: 107-31-3
M. Wt: 60.05 g/mol
InChI Key: TZIHFWKZFHZASV-UHFFFAOYSA-N
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Patent
US04996357

Procedure details

0.34 g of rhodium chloride trihydrate, 4.9 ml of methyl iodide, 0.6 g of aluminum powder, 27 g (587 mmol) of formic acid and 41 g (553 mmol) of methyl acetate were fed into the same autoclave as the one used in Example 1, followed by pressurizing by carbon monoxide to 20 kg/cm2 in the same manner as described in Example 2. The reaction was carried out at 170° C. for 30 minutes. 31 mmol of methyl formate, 72 mmol of methyl acetate and 931 mmol of acetic acid were produced. This means that 81.4 molar % of the amount of the methyl ester moiety contained in the raw material was converted into an acetyl group, corresponding to an acetylation rate of 13.0 mol/l.hr.
Quantity
931 mmol
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
27 g
Type
reactant
Reaction Step Four
Quantity
41 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.34 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CI.[Al].C(O)=O.[C:7]([O:10][CH3:11])(=[O:9])[CH3:8].[C]=O.C(O)(=O)C>O.O.O.[Rh](Cl)(Cl)Cl>[CH:7]([O:10][CH3:11])=[O:9].[C:7]([O:10][CH3:11])(=[O:9])[CH3:8] |f:6.7.8.9,^3:11|

Inputs

Step One
Name
Quantity
931 mmol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4.9 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0.6 g
Type
reactant
Smiles
[Al]
Step Four
Name
Quantity
27 g
Type
reactant
Smiles
C(=O)O
Step Five
Name
Quantity
41 g
Type
reactant
Smiles
C(C)(=O)OC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Seven
Name
Quantity
0.34 g
Type
catalyst
Smiles
O.O.O.[Rh](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31 mmol
Name
Type
product
Smiles
C(C)(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 72 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.